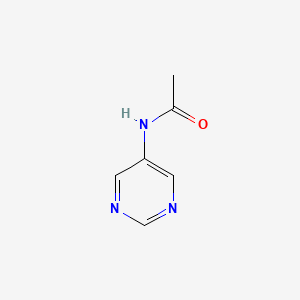

N-(pyrimidin-5-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyrimidin-5-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5(10)9-6-2-7-4-8-3-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXRYNIAZAHCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632177 | |

| Record name | N-(Pyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45810-14-8 | |

| Record name | N-(Pyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(pyrimidin-5-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of N-(pyrimidin-5-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. This document outlines a standard synthetic protocol and the expected analytical data for the compound, serving as a valuable resource for researchers in drug discovery and development.

Introduction

This compound, with the chemical formula C₆H₇N₃O, is a derivative of pyrimidine, a core structure found in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The acetamide functional group can influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for its interaction with biological targets. This guide details a common laboratory-scale synthesis and the analytical methods used for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 5-aminopyrimidine. This reaction involves the introduction of an acetyl group onto the amino substituent of the pyrimidine ring. A common and effective method utilizes acetic anhydride as the acetylating agent in the presence of a base, such as pyridine, which also serves as the solvent.

Reaction Scheme

The overall reaction is as follows:

Figure 1: Synthesis of this compound from 5-aminopyrimidine.

Experimental Protocol

Materials:

-

5-Aminopyrimidine

-

Acetic Anhydride

-

Pyridine

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminopyrimidine (1.0 equivalent) in pyridine.

-

Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.1 to 1.5 equivalents). An exothermic reaction may be observed.

-

Reaction: Heat the mixture to a gentle reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The pyridine is removed under reduced pressure using a rotary evaporator.

-

Isolation: The resulting residue is triturated with a suitable solvent, such as diethyl ether, to precipitate the crude product. The solid is then collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

-

Drying: The purified crystals are dried under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques. Below are the expected physicochemical properties and spectral data.

Physicochemical Properties

| Property | Value |

| CAS Number | 45810-14-8 |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Data not available in searched results. |

| Boiling Point (Predicted) | 367.6 ± 15.0 °C |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ |

Note: Predicted values are based on computational models and may differ from experimental values.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is crucial for confirming the presence of the different types of protons in the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆) would be:

-

A singlet for the methyl protons (CH₃) of the acetyl group.

-

A singlet for the amide proton (NH).

-

Signals corresponding to the three protons on the pyrimidine ring. The exact shifts and coupling patterns will depend on the electronic environment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals would include:

-

A signal for the methyl carbon (CH₃) of the acetyl group.

-

A signal for the carbonyl carbon (C=O) of the amide group.

-

Signals for the carbon atoms of the pyrimidine ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 137 or 138, respectively.

Specific experimental spectral data for this compound were not available in the searched results. The information provided is based on the expected chemical structure.

Logical Workflow and Diagrams

The synthesis and characterization workflow can be visualized as a logical progression of steps.

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization Workflow

Caption: A diagram outlining the analytical techniques used for the characterization of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol is a standard and reliable method for laboratory-scale preparation. While specific experimental spectral data is not widely available in public databases, the expected analytical characteristics have been described based on the chemical structure. This information serves as a practical starting point for researchers and professionals involved in the synthesis and development of novel pyrimidine-based compounds. Further research to fully characterize this compound and explore its biological activities is encouraged.

Spectroscopic Data of N-(pyrimidin-5-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of predicted spectroscopic data for the compound N-(pyrimidin-5-yl)acetamide (CAS No. 45810-14-8). Due to the limited availability of published experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this compound. Detailed, generalized experimental protocols for obtaining such spectra for a solid organic compound are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been aggregated from computational chemistry software and databases and should be used as a reference for the identification of this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (acetamide) | 2.1 - 2.3 | Singlet |

| NH (amide) | 9.5 - 10.5 | Singlet (broad) |

| H-2 (pyrimidine) | 9.0 - 9.2 | Singlet |

| H-4, H-6 (pyrimidine) | 8.8 - 9.0 | Singlet |

Note: Predicted shifts are typically calculated for DMSO-d₆ or CDCl₃. The broadness of the NH peak can be influenced by solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (acetamide) | 23 - 26 |

| C=O (amide) | 168 - 172 |

| C-5 (pyrimidine) | 125 - 130 |

| C-4, C-6 (pyrimidine) | 155 - 158 |

| C-2 (pyrimidine) | 158 - 161 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3250 - 3350 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2950 | Weak |

| C=O Stretch (amide I) | 1670 - 1700 | Strong |

| N-H Bend (amide II) | 1530 - 1570 | Strong |

| C=N Stretch (pyrimidine) | 1550 - 1600 | Medium |

| C=C Stretch (pyrimidine) | 1400 - 1500 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound.

| Ion | Predicted m/z |

| [M]⁺• (Molecular Ion) | 137.06 |

| [M+H]⁺ | 138.07 |

| [M+Na]⁺ | 160.05 |

Note: The molecular weight of this compound (C₆H₇N₃O) is 137.14 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and environment of the nuclei.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

The final solution height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound (e.g., N-H stretch, C=O stretch, aromatic C-H and C=N stretches).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol or acetonitrile) and water.[1][2]

-

A small amount of a weak acid, such as formic acid (e.g., 0.1% v/v), is often added to the solvent to promote protonation and the formation of [M+H]⁺ ions.[1][2]

-

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the instrument.[1][2]

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong ion signal.

-

Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-500) to observe the molecular ion and its adducts.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (or a protonated adduct) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the full scan mass spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).[3]

-

The accurate mass measurement from a high-resolution mass spectrometer can be used to determine the elemental composition of the molecule.

-

If MS/MS was performed, analyze the fragmentation pattern to gain further structural information.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

In-Depth Technical Guide: Physicochemical Properties of N-(pyrimidin-5-yl)acetamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of N-(pyrimidin-5-yl)acetamide (CAS RN: 45810-14-8), a heterocyclic compound of interest in medicinal chemistry. Due to a lack of available experimental data in peer-reviewed literature, this document presents predicted values for key parameters, alongside experimental data for structurally related compounds to offer a comparative context. Furthermore, this guide furnishes detailed, standardized experimental protocols for the determination of melting point, aqueous solubility, and pKa, providing a foundational framework for researchers aiming to characterize this and similar molecules.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. A thorough understanding of the physicochemical properties of such compounds is fundamental for drug discovery and development, as these characteristics directly influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This document serves as a core reference for the physicochemical characterization of this compound.

Molecular and Physicochemical Data

Comprehensive searches of scientific databases and chemical supplier information did not yield experimentally determined values for the melting point, solubility, pKa, or logP of this compound. The data presented is therefore computational or derived from closely related analogues.

General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 45810-14-8 | [1][2][3][4] |

| Molecular Formula | C₆H₇N₃O | [1][3] |

| Molecular Weight | 137.14 g/mol | [3] |

| Purity | >98% (Typical from commercial suppliers) | [1][4] |

Predicted and Comparative Physicochemical Properties

The following table summarizes predicted values for this compound and experimental or estimated values for structurally similar compounds to provide context. It is critical to note that these values for related compounds are not directly transferable due to structural differences.

| Property | This compound (Predicted) | N-(Pyrimidin-5-ylmethyl)acetamide (Related Compound) | 2-Chloro-N-pyrimidin-5-yl-acetamide (Related Compound) |

| Melting Point (°C) | Not Available | 120-160 (Estimated)[5] | 224-228 (Experimental)[6] |

| Boiling Point (°C) | 367.6 ± 15.0 (Predicted)[3] | Not Available | Not Available |

| Water Solubility | Not Available | Poor (Predicted) | Poorly soluble in water (Experimental)[6] |

| logP | Not Available | 1.08 (Calculated)[5] | Not Available |

| pKa (Pyrimidine N) | Not Available | 1.0 - 1.5 (Estimated)[5] | Not Available |

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental determination of the core physicochemical properties of this compound, the following detailed protocols are provided.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: Place a small amount of the dry compound on a clean, dry surface. If the sample is not a fine powder, gently grind it using a mortar and pestle.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb aligned with the sample.

-

Rapid Determination (Optional): For an unknown compound, first perform a rapid heating (10-20 °C/min) to determine an approximate melting range. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Set the heating rate to a slow, steady increase of 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the last solid crystal melts completely.

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

Apparatus and Materials:

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Aqueous buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Sample of this compound

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer (e.g., 1-2 mL). The excess solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. Discard the initial few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same buffer at known concentrations.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve.

-

-

Reporting: The determined concentration is the thermodynamic solubility of the compound, typically reported in units of µg/mL, mg/L, or µM.

Determination of pKa (Potentiometric Titration)

This protocol details the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong acid or base.

Apparatus and Materials:

-

Calibrated pH meter with an electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)

-

Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength

-

Sample of this compound

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of deionized water or a mixture of water and a co-solvent if solubility is low. Add the background electrolyte. The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Acidic Titration (for basic pKa): If the pyrimidine nitrogen is expected to be basic, first acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve. This point can be identified as the inflection point on the first derivative of the titration curve.

-

-

Replicates: Perform at least three independent titrations to ensure the accuracy and precision of the pKa value. Report the average pKa with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While experimental data for this compound remains elusive in the public domain, this guide provides the essential predicted and comparative data available, alongside robust and detailed protocols for its experimental characterization. The provided methodologies for determining melting point, solubility, and pKa are standard within the pharmaceutical and chemical sciences and will enable researchers to generate the high-quality data necessary to advance the study of this compound. It is strongly recommended that experimental validation of the predicted properties be undertaken to establish a definitive physicochemical profile for this compound.

References

- 1. This compound, CasNo.45810-14-8 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]

- 2. This compound, CasNo.45810-14-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. Acetamide, N-5-pyrimidinyl- (9CI) | 45810-14-8 [amp.chemicalbook.com]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]

- 6. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]

Technical Guide: N-(pyrimidin-5-yl)acetamide (CAS 45810-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyrimidin-5-yl)acetamide is a heterocyclic organic compound featuring a pyrimidine ring core with an acetamide substituent. This molecule has garnered interest within the scientific community, particularly in the field of drug discovery, due to its structural similarity to compounds with known biological activity. The pyrimidine scaffold is a key component in numerous therapeutic agents, and derivatives of this compound have been investigated for their potential as inhibitors of critical biological targets. This guide provides a comprehensive overview of the known properties, synthesis, and biological relevance of this compound and its analogs.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes known and predicted properties.

| Property | Value | Source |

| CAS Number | 45810-14-8 | [1][2] |

| Molecular Formula | C₆H₇N₃O | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Predicted Boiling Point | 367.6 ± 15.0 °C | [3] |

| Purity | Typically >98% | [1] |

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a standard and logical approach would be the N-acetylation of 5-aminopyrimidine.

Proposed Synthetic Protocol: Acetylation of 5-Aminopyrimidine

This protocol is based on general methods for the acetylation of amino-heterocycles.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials and Equipment:

-

5-aminopyrimidine

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve 5-aminopyrimidine (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C with stirring.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Analytical Characterization

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the pyrimidine C2-H, a doublet for the pyrimidine C4/C6-H, and a broad singlet for the amide N-H.

-

¹³C NMR: Signals corresponding to the acetyl methyl carbon, the amide carbonyl carbon, and the carbons of the pyrimidine ring are expected.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 137.

Biological Activity and Mechanism of Action

The primary recognized biological activity of the this compound scaffold is the inhibition of the SLACK (KCNT1) potassium channel.

Inhibition of SLACK Potassium Channels

SLACK channels are sodium-activated potassium channels that play a crucial role in regulating neuronal excitability.[4][5] Gain-of-function mutations in the KCNT1 gene, which encodes for SLACK channels, are associated with severe forms of epilepsy, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[6] Therefore, inhibitors of SLACK channels are of significant interest as potential therapeutics for these conditions.

A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as potent inhibitors of SLACK channels. While specific IC₅₀ values for the parent compound this compound are not provided, analogs with this core structure have demonstrated submicromolar potency.

Signaling Pathway of SLACK Channel in Neuronal Excitability:

Caption: Role of SLACK channels in modulating neuronal excitability.

Experimental Protocol for Assessing SLACK Channel Inhibition: The functional activity of SLACK channel inhibitors is typically evaluated using whole-cell automated patch clamp (APC) electrophysiology.[6]

-

Cell Line: A stable cell line expressing the human KCNT1 gene (e.g., CHO or HEK cells) is used.

-

Cell Culture: Cells are cultured under standard conditions until they reach an appropriate confluency for the assay.

-

Electrophysiology:

-

Cells are transferred to the APC platform.

-

Whole-cell patch clamp recordings are established.

-

The membrane potential is held at a specific voltage (e.g., -80 mV).

-

SLACK channels are activated by a voltage step protocol in the presence of intracellular sodium.

-

The test compound (this compound or its analog) is applied at various concentrations.

-

The resulting potassium currents are measured.

-

-

Data Analysis: The inhibition of the potassium current by the compound is measured, and the concentration-response data are fitted to a suitable equation to determine the IC₅₀ value.

Potential Antimicrobial Activity

Some sources suggest that this compound and its derivatives may possess antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Aspergillus flavus, and Candida albicans.[4] However, specific minimum inhibitory concentration (MIC) data for this compound are not available in the reviewed literature.

Experimental Workflow for Antimicrobial Screening:

Caption: General workflow for determining the MIC of a compound.

Safety and Handling

| Hazard Category | Precautionary Measures |

| Eye Irritation | Wear safety glasses with side-shields or goggles. |

| Skin Irritation | Wear protective gloves and a lab coat. |

| Inhalation | Use in a well-ventilated area or with a fume hood. |

| Ingestion | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. |

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

Conclusion

This compound is a valuable chemical scaffold, primarily recognized for its role in the development of SLACK potassium channel inhibitors. While comprehensive experimental data for this specific compound is sparse, the information available for its analogs highlights its potential in the field of neuroscience and as a starting point for the development of therapeutics for certain forms of epilepsy. Further research is warranted to fully characterize its physicochemical properties, biological activity profile, and safety. This guide provides a foundational understanding for researchers and drug development professionals working with this and related compounds.

References

- 1. This compound, CasNo.45810-14-8 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]

- 2. This compound, CasNo.45810-14-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. Acetamide, N-5-pyrimidinyl- (9CI) | 45810-14-8 [amp.chemicalbook.com]

- 4. Disease-causing Slack potassium channel mutations produce opposite effects on excitability of excitatory and inhibitory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Physiological Implications of the Slack Channel in the Central and Peripheral Nervous Systems | CoLab [colab.ws]

The Genesis and Advancement of Pyrimidine Acetamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine acetamide scaffold represents a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and evolution of these compounds. It details key synthetic methodologies, presents quantitative biological data, and elucidates the mechanisms of action through detailed signaling pathway diagrams. This document serves as an in-depth resource for professionals engaged in drug discovery and development, offering both historical context and practical experimental insights.

Introduction: The Rise of a Privileged Scaffold

The pyrimidine ring, a fundamental component of nucleic acids, has long been recognized for its biological significance.[1] The journey into the therapeutic potential of pyrimidine derivatives began with early explorations of their parent scaffold. The first isolation of a pyrimidine derivative, alloxan, occurred in 1818 through the oxidation of uric acid.[2] However, the systematic study of pyrimidines didn't commence until 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate and amidines.[3] The parent pyrimidine compound was first prepared in 1900.[3]

The introduction of the acetamide group to the pyrimidine core marked a significant step in the evolution of this class of compounds, expanding their chemical space and biological activity. While a precise date for the first synthesis of a simple N-(pyrimidinyl)acetamide is not readily documented, the exploration of such derivatives gained momentum in the latter half of the 20th century as synthetic methodologies became more sophisticated and the understanding of structure-activity relationships (SAR) grew. These compounds have since emerged as potent agents in various therapeutic areas, most notably in oncology and infectious diseases.

Key Developmental Milestones

The history of pyrimidine acetamides is intrinsically linked to the broader advancements in medicinal chemistry. Key milestones include:

-

Mid-20th Century: Elucidation of the structure of DNA, highlighting the central role of pyrimidine bases and spurring interest in their synthetic analogs.

-

Late 20th Century: The advent of high-throughput screening and combinatorial chemistry, which accelerated the discovery of biologically active pyrimidine derivatives.

-

Early 21st Century: The rise of targeted therapies, particularly kinase inhibitors, where the pyrimidine scaffold proved to be a highly effective ATP-mimetic, leading to the development of numerous anticancer drugs. The acetamide functionality often plays a crucial role in establishing key hydrogen bonding interactions within the kinase hinge region.

Synthetic Strategies and Methodologies

The synthesis of pyrimidine acetamide derivatives typically involves the construction of the pyrimidine ring followed by the introduction of the acetamide moiety, or vice versa. Common synthetic routes are outlined below.

General Synthesis of a Bis-Pyrimidine Acetamide Derivative

A representative multi-step synthesis of a bis-pyrimidine acetamide is illustrated below. This approach involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization to form the pyrimidine rings, and subsequent acylation and substitution to yield the final product.[4]

Synthesis of N-(Pyrimidin-2-yl)acetamide

A straightforward method for the synthesis of a simple N-(pyrimidin-2-yl)acetamide involves the acylation of 2-aminopyrimidine.

Quantitative Biological Data

The biological activities of pyrimidine acetamide compounds are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Anticancer Activity

The anticancer potential of various pyrimidine acetamide derivatives has been extensively studied. The data below summarizes the in vitro activity of selected compounds against different cancer cell lines.

| Compound ID | Target Cell Line | Assay | IC50 (µM) | Reference |

| Bis-pyrimidine acetamide 12 | HCT116 (Human Colorectal Carcinoma) | SRB | 0.74 | [5] |

| Bis-pyrimidine acetamide 16 | HCT116 (Human Colorectal Carcinoma) | SRB | 0.98 | [5] |

| Bis-pyrimidine acetamide 18 | HCT116 (Human Colorectal Carcinoma) | SRB | 0.73 | [5] |

| 5-Fluorouracil (Standard) | HCT116 (Human Colorectal Carcinoma) | SRB | 7.67 | [5] |

Antimicrobial Activity

Pyrimidine acetamide derivatives have also demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.

| Compound ID | Microorganism | Assay | MIC (µmol/mL) | Reference |

| Bis-pyrimidine acetamide 3 | Aspergillus niger | Tube Dilution | < 0.09 | [5] |

| Bis-pyrimidine acetamide 13 | Staphylococcus aureus | Tube Dilution | < 0.09 | [5] |

| Bis-pyrimidine acetamide 16 | Bacillus subtilis | Tube Dilution | < 0.09 | [5] |

| Bis-pyrimidine acetamide 17 | Pseudomonas aeruginosa | Tube Dilution | < 0.09 | [5] |

| Bis-pyrimidine acetamide 18 | Candida albicans | Tube Dilution | < 0.09 | [5] |

| Cefadroxil (Standard) | Bacterial Strains | Tube Dilution | > 0.19 | [5] |

| Fluconazole (Standard) | Fungal Strains | Tube Dilution | > 0.34 | [5] |

Mechanisms of Action and Signaling Pathways

Anticancer Mechanism: Kinase Inhibition

A primary mechanism by which pyrimidine acetamide derivatives exert their anticancer effects is through the inhibition of protein kinases.[6] These enzymes play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival.[7] Many pyrimidine-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[2] The epidermal growth factor receptor (EGFR) is a well-established target for pyrimidine-based inhibitors in cancer therapy.[8]

Antimicrobial Mechanism of Action

The antimicrobial activity of pyrimidine derivatives can be attributed to several mechanisms. One key target is the bacterial cell division protein FtsZ.[9] Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to cell death.[9] Other mechanisms include the inhibition of dihydrofolate reductase, an enzyme crucial for folic acid synthesis and subsequently DNA synthesis.[10]

Experimental Protocols

Synthesis of Bis-pyrimidine Acetamide Derivatives[4]

-

Step i: Synthesis of 3,3′-(1,4-phenylene)bis(1-(4-nitrophenyl)prop-2-en-1-one) (I)

-

A mixture of 1-(4-nitrophenyl)ethanone and terephthalaldehyde is reacted in the presence of a suitable base (e.g., NaOH) in a solvent like ethanol.

-

The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The resulting bis-chalcone precipitate is filtered, washed, and dried.

-

-

Step ii: Synthesis of 6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidin-2-amine) (II)

-

The bis-chalcone (I) is reacted with guanidine nitrate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).

-

The mixture is refluxed for several hours.

-

The product is isolated by filtration after cooling and pouring the reaction mixture into water.

-

-

Step iii: Synthesis of N,N′-(6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-chloroacetamide) (III)

-

The bis-pyrimidine (II) is dissolved in a solvent like ethanol, and chloroacetyl chloride is added dropwise in the presence of a base such as triethylamine.

-

The reaction mixture is refluxed for a few hours.

-

The product is obtained by pouring the cooled reaction mixture into ice-cold water, followed by filtration and recrystallization.[4]

-

-

Step iv: Synthesis of final (1–20) bis-pyrimidine acetamide derivatives

-

The chloroacetamide intermediate (III) is reacted with a substituted aniline in a solvent like ethanol.

-

The mixture is refluxed for 4-5 hours.

-

The final product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration, drying, and recrystallization.[4]

-

Sulforhodamine B (SRB) Assay for Anticancer Activity[11][12]

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

-

Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 510-540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.

Tube Dilution Method for Minimum Inhibitory Concentration (MIC) Determination[13][14]

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a series of test tubes.

-

Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Pyrimidine acetamide compounds have a rich history rooted in the fundamental discoveries of heterocyclic chemistry and have evolved into a versatile and powerful scaffold in modern drug discovery. Their synthetic accessibility and the ability to modulate their biological activity through structural modifications have made them a focus of intense research. The detailed synthetic protocols, comprehensive biological data, and elucidated mechanisms of action presented in this guide underscore the continued importance of pyrimidine acetamides in the development of novel therapeutics for cancer and infectious diseases. Future research in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for N-(pyrimidin-5-yl)acetamide

Introduction

N-(pyrimidin-5-yl)acetamide is a molecule of interest in medicinal chemistry, incorporating both a pyrimidine ring, a key scaffold in numerous bioactive compounds, and an acetamide group.[5][9][10][11] Quantum chemical calculations offer a powerful, non-experimental approach to elucidate its structural, electronic, and spectroscopic properties. Such in-silico studies are instrumental in understanding molecular stability, reactivity, and potential intermolecular interactions, which are critical for rational drug design.[3][12][5]

This guide outlines the standard computational protocols for conducting quantum chemical calculations on this compound, focusing on Density Functional Theory (DFT), a widely used and reliable method for such investigations.[2][3][13][6][8]

Computational Methodology

The following section details a robust and widely accepted protocol for performing quantum chemical calculations on this compound, based on methodologies reported for similar molecular systems.

2.1. Molecular Modeling and Geometry Optimization

The initial step involves constructing the 3D structure of this compound using a molecular builder. The geometry of the molecule is then optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically employed.[14]

-

Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance between accuracy and computational cost.[13][6]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for achieving accurate results for molecular geometries, vibrational frequencies, and electronic properties.[13]

2.2. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

2.3. Electronic Property Calculations

Several key electronic properties are calculated to understand the molecule's reactivity and charge distribution:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity.[13]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[2][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge transfer and intramolecular interactions.

Data Presentation

The quantitative results from the quantum chemical calculations should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (if available) |

| Bond Lengths (Å) | C1-N1 | Data to be populated | |

| N1-C2 | Data to be populated | ||

| ... | ... | ||

| Bond Angles (°) | N1-C1-N2 | Data to be populated | |

| C1-N2-C3 | Data to be populated | ||

| ... | ... | ||

| Dihedral Angles (°) | N1-C1-N2-C3 | Data to be populated | |

| ... | ... |

Table 2: Calculated Vibrational Frequencies for this compound

| Mode | Assignment | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (if available) |

| ν1 | N-H stretch | Data to be populated | |

| ν2 | C=O stretch | Data to be populated | |

| ... | ... | ... |

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| Total Energy (Hartree) | Data to be populated |

| Dipole Moment (Debye) | Data to be populated |

| E_HOMO (eV) | Data to be populated |

| E_LUMO (eV) | Data to be populated |

| HOMO-LUMO Gap (eV) | Data to be populated |

Experimental Protocols

The following provides a generalized workflow for the computational experiments described above.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Molecule Construction: Build the this compound molecule using a graphical interface like GaussView.

-

Input File Preparation: Create an input file for the Gaussian software package. Specify the desired level of theory (e.g., #p B3LYP/6-311++G(d,p)) and the job type (Opt Freq).

-

Job Submission: Submit the input file to the computational server.

-

Output Analysis: Upon job completion, analyze the output file to confirm successful convergence and the absence of imaginary frequencies. The optimized coordinates and vibrational frequencies can be extracted from this file.

Protocol 2: Electronic Property Calculation

-

Input File Preparation: Using the optimized geometry from Protocol 1, create a new input file. Specify the same level of theory and request the desired properties (e.g., Pop=NBO, Guess=Save).

-

Job Submission: Submit the input file for a single-point energy calculation.

-

Data Extraction: Extract the HOMO and LUMO energies, molecular orbital coefficients, and NBO analysis results from the output file.

-

MEP Surface Generation: Use the checkpoint file generated by Gaussian to visualize the molecular electrostatic potential surface.

Visualizations

Diagrams are essential for representing complex workflows and relationships in computational chemistry.

Caption: Computational workflow for quantum chemical calculations.

Caption: Logical relationships between calculated properties.

References

- 1. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciprofiles.com [sciprofiles.com]

- 9. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]

- 10. 2-(Pyrimidin-5-yl)acetamide|CAS 5267-02-7 [benchchem.com]

- 11. This compound, CasNo.45810-14-8 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inovatus.es [inovatus.es]

Technical Guide: Physicochemical Properties and Synthetic Methodologies of N-(pyrimidin-5-yl)acetamide and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a detailed overview of the molecular formula, molecular weight, and synthetic protocols for N-(pyrimidin-5-yl)acetamide and the closely related compound, N-(pyrimidin-5-ylmethyl)acetamide. Due to the structural similarity and potential for ambiguity in nomenclature, this guide addresses both compounds in separate, clearly defined sections to ensure clarity for research and development purposes. This paper includes tabulated physicochemical data, detailed experimental procedures for synthesis, and a visual representation of a general synthetic workflow.

Introduction

Pyrimidine-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This compound and its derivatives are scaffolds that are explored for various therapeutic applications. This guide aims to provide essential technical information for researchers working with these compounds.

This compound

This section details the properties and synthesis of this compound.

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol |

| CAS Number | 45810-14-8 |

The following is a general procedure for the synthesis of this compound, based on standard acylation reactions of aminopyrimidines.

Principle: The synthesis involves the acylation of 5-aminopyrimidine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to neutralize the acid byproduct.

Materials:

-

5-aminopyrimidine

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine, triethylamine)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and apparatus for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-aminopyrimidine in the chosen solvent.

-

Addition of Base: Add the base to the reaction mixture and stir.

-

Addition of Acetylating Agent: Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the stirring solution at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

N-(pyrimidin-5-ylmethyl)acetamide

This section focuses on the properties and synthesis of N-(pyrimidin-5-ylmethyl)acetamide, a structural analog of the previous compound.

The key molecular properties of N-(pyrimidin-5-ylmethyl)acetamide are presented below.[1][2]

| Property | Value |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| CAS Number | 1588441-38-6 |

Two common methods for the synthesis of N-(pyrimidin-5-ylmethyl)acetamide are described below.

Method A: Acylation of Pyrimidin-5-ylmethanamine

Principle: This method involves the direct acylation of pyrimidin-5-ylmethanamine with an acetylating agent.

Materials:

-

Pyrimidin-5-ylmethanamine

-

Acetylating agent (e.g., acetic anhydride, acetyl chloride)

-

Base (e.g., triethylamine, pyridine)

-

Solvent (e.g., dichloromethane, chloroform)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard organic synthesis apparatus

Procedure:

-

Dissolution: Dissolve pyrimidin-5-ylmethanamine in the selected solvent in a round-bottom flask.

-

Base Addition: Add the base to the solution.

-

Acetylation: Slowly add the acetylating agent to the stirred solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Aqueous Work-up: Quench the reaction with water and transfer to a separatory funnel. Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-(pyrimidin-5-ylmethyl)acetamide by column chromatography or recrystallization.

Method B: Reaction with Pyrimidine Derivatives

A common synthesis method involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride in the presence of a base, which facilitates the formation of the acetamide linkage.[3]

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-acyl pyrimidine derivatives, applicable to both this compound and N-(pyrimidin-5-ylmethyl)acetamide.

Caption: Generalized workflow for the synthesis of N-acyl pyrimidine derivatives.

References

An In-depth Technical Guide on the Predicted Physicochemical Properties of N-(pyrimidin-5-yl)acetamide

This technical guide provides a comprehensive overview of the predicted lipophilicity (LogP) and acidity (pKa) of N-(pyrimidin-5-yl)acetamide, a compound of interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of predicted values, detailed experimental protocols for their determination, and a visualization of a key experimental workflow.

Predicted Physicochemical Data

The following table summarizes the predicted LogP and pKa values for this compound. These computational predictions are valuable in the early stages of drug discovery for estimating a compound's pharmacokinetic properties.

| Physicochemical Property | Predicted Value | Compound |

| pKa | 13.26 ± 0.70[1] | This compound |

| Calculated LogP | 1.08 (for a related compound)[2] | This compound |

Note: The calculated LogP value of 1.08 is for the structurally related compound this compound and is provided here for reference. It suggests moderate lipophilicity.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of LogP and pKa values is crucial for understanding the behavior of a drug candidate. The following are standard experimental methodologies for these measurements.

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[3]

Principle: The partition coefficient (P) is the ratio of the concentration of a solute in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium.[4] LogP is the base-10 logarithm of this ratio. A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[4]

Detailed Protocol:

-

Preparation of Phases: The n-octanol and aqueous phases (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by a separation period.[5]

-

Dissolution of Compound: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the second phase is added to the solution from the previous step. The mixture is then agitated (e.g., shaken or stirred) until equilibrium is reached. This can take several hours.[3]

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this quantification.[4][6]

-

Calculation of LogP: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Potentiometric titration is a widely used, simple, and low-cost method for determining the pKa of a compound.[7]

Principle: This method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, which corresponds to the half-equivalence point on the titration curve.[8]

Detailed Protocol:

-

Solution Preparation: A solution of this compound with a known concentration is prepared in water or a suitable co-solvent if solubility is low.

-

pH Meter Calibration: The pH meter and electrode are calibrated using standard buffer solutions to ensure accurate readings.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added to the analyte solution in small, precise increments.[8]

-

Data Recording: The pH of the solution is recorded after each addition of the titrant. This is continued until the pH change becomes minimal after the equivalence point.

-

Titration Curve Generation: A graph of pH versus the volume of titrant added is plotted to generate a titration curve.

-

pKa Determination: The equivalence point is identified as the point of steepest slope on the curve. The volume of titrant at the half-equivalence point is then determined, and the corresponding pH value is the pKa of the compound.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of LogP using the shake-flask method.

Caption: Workflow for LogP determination by the shake-flask method.

References

- 1. Acetamide, N-5-pyrimidinyl- (9CI) | 45810-14-8 [amp.chemicalbook.com]

- 2. Buy N-(Pyrimidin-5-ylmethyl)acetamide | 1588441-38-6 [smolecule.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. acdlabs.com [acdlabs.com]

- 5. agilent.com [agilent.com]

- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for In Vitro Biological Assays of N-(pyrimidin-5-yl)acetamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyrimidin-5-yl)acetamide is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While extensive public data on the specific in vitro biological activity of this compound is limited, its structural motif is a key component in a variety of derivatives that exhibit potent biological effects. These derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, and ion channel modulators.

These application notes provide an overview of the potential in vitro biological assays relevant to this compound and its derivatives, based on the activities reported for structurally related compounds. Detailed protocols for key assays are provided to guide researchers in the evaluation of this class of molecules.

Potential Biological Activities and Relevant Assays

Based on the literature for pyrimidine-acetamide derivatives, the following biological activities and corresponding in vitro assays are of high relevance:

-

Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines. Relevant assays include cell viability (MTT, SRB), apoptosis (Annexin V/PI staining), and cell cycle analysis.

-

Kinase Inhibition: The pyrimidine scaffold is common in kinase inhibitors. In vitro kinase activity can be assessed using luminescence-based or fluorescence-based assays.

-

Ion Channel Modulation: Specifically, 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as inhibitors of SLACK potassium channels.[1] Automated patch clamp is the primary assay for this activity.

-

Antimicrobial Activity: Some pyrimidine derivatives have demonstrated antibacterial and antifungal properties.[2] Broth microdilution is a standard assay to determine the minimum inhibitory concentration (MIC).

Data Presentation: In Vitro Biological Activity of this compound Derivatives

Table 1: Cytotoxicity of Pyrimidine-Acetamide Derivatives against Human Cancer Cell Lines

| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| ZF1 | Pyrimidin-(1(2H)-yl)isophthalamide | HepG2 | Unspecified | 54.78 ± 3.54 | [3] |

| DLD-1 | 85.00 ± 4.58 | [3] | |||

| A549 | 91.48 ± 4.61 | [3] | |||

| Compound 1 | Linker-based purine/pyrimidine | Unspecified | Unspecified | 42.17 | [4] |

Table 2: SLACK Potassium Channel Inhibition by 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Derivatives

| Compound ID | Modification | Cell Line | Assay Type | IC50 (µM) | Reference |

| Analog 1 | 2-aryloxy substitution | CHO (WT SLACK) | Automated Patch Clamp | Submicromolar | [1] |

| Analog 2 | 2-aryloxy substitution | CHO (WT SLACK) | Automated Patch Clamp | Submicromolar | [1] |

| Analog 3 | 2-aryloxy substitution | CHO (WT SLACK) | Automated Patch Clamp | Submicromolar | [1] |

| Analog 4 | 2-aryloxy substitution | CHO (WT SLACK) | Automated Patch Clamp | Submicromolar | [1] |

| Analog 5 | 2-aryloxy substitution | CHO (WT SLACK) | Automated Patch Clamp | Submicromolar | [1] |

Experimental Protocols

Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HepG2, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.

Materials:

-

Kinase of interest (e.g., a tyrosine kinase)

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

This compound or its derivatives

-

ATP detection reagent (e.g., Kinase-Glo®)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Dispensing: Dispense the test compound at various concentrations into the wells of a 384-well plate. Include a "no kinase" control and a vehicle (DMSO) control.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate in the assay buffer.

-

Initiation of Reaction: Add the kinase reaction mixture to each well, then add ATP to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition relative to the controls and determine the IC50 value.

Automated Patch Clamp Assay for SLACK Channel Inhibition

This electrophysiological assay directly measures the ion flow through SLACK channels in whole cells.

Materials:

-

CHO cell line stably expressing human SLACK (KCNT1)

-

External and internal recording solutions

-

This compound derivative

-

Automated patch clamp system

Procedure:

-

Cell Preparation: Culture CHO-SLACK cells to the appropriate confluency and harvest for the assay.

-

System Setup: Prepare the automated patch clamp system with the appropriate intracellular and extracellular solutions.

-

Cell Loading: Load the cell suspension into the system.

-

Compound Application: Establish a baseline current recording. Apply the test compound at various concentrations.

-

Data Recording: Record the ion channel currents before, during, and after compound application.

-

Data Analysis: Measure the inhibition of the SLACK channel current by the compound. Calculate the IC50 value from the concentration-response curve.

Visualizations

Caption: Workflow for a typical MTT cytotoxicity assay.

Caption: Hypothetical kinase signaling pathway inhibited by a pyrimidine-acetamide derivative.

References

Application Notes and Protocols: N-(pyrimidin-5-yl)acetamide as a Chemical Probe for Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(pyrimidin-5-yl)acetamide is a small molecule belonging to the pyrimidine class of compounds, a scaffold known for its diverse biological activities. While the specific protein targets of this compound are not yet fully elucidated, its structural motifs suggest potential interactions with a variety of protein classes, making it a valuable tool for chemical biology and drug discovery. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to identify and validate novel protein targets. The protocols outlined herein describe a systematic workflow, from initial target hypothesis generation to robust target engagement confirmation within a cellular context. This document is intended to empower researchers to explore the therapeutic potential of this and similar molecules by providing detailed methodologies for target deconvolution.

Putative Target Class: Protein Kinases

Based on the prevalence of the pyrimidine core in numerous kinase inhibitors, a primary putative target class for this compound is the protein kinase family. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The following diagram illustrates a generic kinase signaling pathway that could be modulated by this compound.

Application Notes and Protocols: N-(pyrimidin-5-yl)acetamide as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction